8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include formamide derivatives and aldehydes.
Substitution Reactions: The 2,4-dimethoxyphenyl and 4-heptylphenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.
Final Modifications: The final steps may involve methylation and other modifications to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors with palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the 4-heptylphenyl group, which may alter its biological activity.
7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the 2,4-dimethoxyphenyl group, affecting its chemical reactivity.
Uniqueness
The presence of both the 2,4-dimethoxyphenyl and 4-heptylphenyl groups in 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C30H35N5O4 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H35N5O4/c1-6-7-8-9-10-11-20-12-14-21(15-13-20)24-19-34-26-27(32(2)30(37)33(3)28(26)36)31-29(34)35(24)23-17-16-22(38-4)18-25(23)39-5/h12-19H,6-11H2,1-5H3 |
InChI Key |
QMIJAALMNVLTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=C(C=C(C=C5)OC)OC)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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